11-chlorodibenzo[a,c]phenazine
Overview
Description
11-chlorodibenzo[a,c]phenazine is a chemical compound with the molecular formula C20H11ClN2 and a molecular weight of 314.8 g/mol. It belongs to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant activities . The phenazine framework has emerged as a significant synthetic target due to its applications in both medicinal and industrial fields .
Preparation Methods
The synthesis of 11-chlorodibenzo[a,c]phenazine can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is frequently employed to introduce aryl substituents at desired positions on the dibenzo[a,c]phenazine core. This method allows for a wide range of substituents to be incorporated, providing flexibility in tailoring the properties of the final compounds.
Chemical Reactions Analysis
11-chlorodibenzo[a,c]phenazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. This reaction typically involves the use of palladium catalysts and aryl boronic acids under mild conditions.
Another common reaction is the Stille coupling, which is similar to the Suzuki coupling and involves the use of palladium catalysts to attach various aromatic units to the phenazine core. These reactions enable the formation of a wide range of substituted phenazine derivatives with diverse properties.
Scientific Research Applications
11-chlorodibenzo[a,c]phenazine has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, phenazine derivatives are known for their wide spectrum of biological activities, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant properties . These compounds have been explored for their potential use in developing new drugs with enhanced pharmacological properties.
In the field of chemistry, this compound is used as a building block for the synthesis of various functional materials. Its unique structure allows for the development of dynamic fluorophores with precise photophysical properties, making it valuable in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 11-chlorodibenzo[a,c]phenazine involves its interaction with molecular targets and pathways within biological systems. Phenazine derivatives are known to inhibit cell viability, DNA synthesis, and induce cell cycle arrest and apoptosis in cancer cells . They exert their effects by targeting topoisomerases (I and II), which are enzymes responsible for topological changes in the DNA strand during cell division . This interaction disrupts the normal functioning of the DNA, leading to cell death.
Comparison with Similar Compounds
11-chlorodibenzo[a,c]phenazine can be compared with other similar compounds within the phenazine family. Another example is dibenzo[a,c]phenazine-11,12-dicarbonitrile, which has been designed for use in near-infrared (NIR) organic light-emitting diodes (OLEDs) .
. This flexibility in modification makes it a valuable compound for developing new materials with tailored properties.
Properties
IUPAC Name |
11-chlorophenanthro[9,10-b]quinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2/c21-12-9-10-17-18(11-12)23-20-16-8-4-2-6-14(16)13-5-1-3-7-15(13)19(20)22-17/h1-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDVTBGXQPFHBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C24 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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